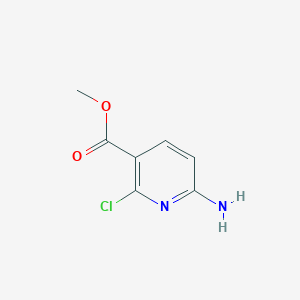

Methyl 6-amino-2-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTUSFIIARZCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731171 | |

| Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004294-64-7 | |

| Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Nicotinate Derivatives in Chemical Synthesis

Nicotinate (B505614) derivatives, which are based on the pyridine-3-carboxylic acid skeleton, are of profound importance in chemical synthesis, largely due to their prevalence in biologically active compounds and functional materials. nih.govchemistryjournal.net The pyridine (B92270) ring, a common motif in pharmaceuticals, imparts specific physicochemical properties to molecules, influencing their solubility, binding affinity to biological targets, and metabolic stability.

The derivatization of the nicotinic acid core allows for the exploration of vast chemical space, leading to the discovery of novel therapeutic agents. chemistryjournal.netresearchgate.net For instance, various derivatives have been investigated for their potential as analgesic, anti-inflammatory, and anti-tuberculosis agents. researchgate.net Furthermore, the strategic placement of different functional groups on the nicotinate ring system has been instrumental in the development of herbicides and insecticides. researchgate.netacs.org The ability to modify the electronic and steric properties of the nicotinate structure through substitution is a key factor driving its widespread use in drug design and agrochemical research. acs.org

Methyl 6 Amino 2 Chloronicotinate As a Key Synthetic Intermediate

Methyl 6-amino-2-chloronicotinate stands out as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its functional groups. The presence of an amino group, a chloro substituent, and a methyl ester on the pyridine (B92270) ring allows for a stepwise and selective modification of the molecule. This trifunctional nature provides chemists with a powerful tool to construct complex molecular architectures.

The amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, enabling the introduction of diverse substituents. The chlorine atom, being a good leaving group, is susceptible to nucleophilic aromatic substitution, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic possibilities.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1004294-64-7 sigmaaldrich.com |

| Molecular Formula | C₇H₇ClN₂O₂ bldpharm.com |

| Molecular Weight | 186.60 g/mol bldpharm.com |

| Appearance | Off-white solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C bldpharm.com |

Overview of Research Directions and Challenges

Catalytic and Non-Catalytic Approaches to C-Cl Bond Functionalization

The chlorine atom at the C-2 position of the pyridine ring is a versatile handle for introducing a wide range of substituents. Both catalytic and non-catalytic methods have been extensively explored for its functionalization.

Nucleophilic Aromatic Substitution (SNAr) Methodologies for Chloropyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings like chloropyridines. The reactivity of 2-chloropyridine (B119429) in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. youtube.comnih.gov

Uncatalyzed amination of 2-chloropyridines can be achieved, although it often requires harsh conditions such as high temperatures and pressures. thieme-connect.com For instance, the reaction of 2-chloropyridine with piperidine (B6355638) can be carried out in a sealed tube at elevated temperatures or by using a continuous-flow reactor, which can significantly reduce reaction times and improve yields. thieme-connect.comresearchgate.net The use of solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can promote these reactions. thieme-connect.comresearchgate.net

Microwave-assisted SNAr reactions have also been shown to be effective, providing a means to achieve good yields in shorter reaction times compared to conventional heating. researchgate.net The reaction of 2-chloropyridine derivatives with various amines, including anilines and morpholine, has been successfully demonstrated using SNAr methodologies. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position

Metal-catalyzed cross-coupling reactions offer a powerful and versatile approach to form carbon-carbon and carbon-heteroatom bonds at the C-2 position of chloropyridines.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling is a widely used method for the formation of C-C bonds. Simple 2-chloropyridines can react smoothly with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield arylpyridines. thieme-connect.com The choice of solvent and base is crucial for the success of the reaction, with conditions like DME and K₂CO₃ often providing good results. thieme-connect.com

Other Cross-Coupling Reactions: Besides Suzuki coupling, other metal-catalyzed reactions have been developed for the functionalization of 2-chloropyridines. Nickel-catalyzed cross-coupling reactions with Grignard reagents or alkyl bromides provide routes to 2-alkylated pyridines. oup.comnih.govwisc.edu Copper-catalyzed amidation of 2-chloropyridines offers an efficient method for the synthesis of N-(pyridin-2-yl)amides. rsc.org Furthermore, co-catalytic systems, such as those involving copper and iron, have been explored for cross-coupling reactions. longdom.org

Table 1: Selected Metal-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines

| Coupling Reaction | Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Arylboronic acid | 2-Arylpyridine | thieme-connect.com |

| Negishi-like | Co(acac)₂ | Grignard reagent | 2-Alkyl/Arylpyridine | oup.com |

| Buchwald-Hartwig | Ni catalyst | Alkyl bromide | 2-Alkylpyridine | nih.govwisc.edu |

| Ullmann-type | CuI | Amide | N-(Pyridin-2-yl)amide | rsc.org |

Transformations of the Amino Group at C-6

The amino group at the C-6 position is another key functional group that can be introduced or modified through various synthetic routes.

Direct Amination Routes

Direct amination of a precursor already containing the chloro and ester functionalities is a common strategy. This often involves the SNAr reaction of a suitable 2,6-dichloronicotinate derivative with an amine. While direct amination at the 6-position is feasible, regioselectivity can be a challenge. mit.edu Palladium-catalyzed amination reactions have also been employed to introduce the amino group with high efficiency. mit.edu

A patent describes a method for producing 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine via reaction with aqueous ammonia (B1221849) in an autoclave. google.com

Precursor Reduction Strategies (e.g., Nitro-to-Amino)

An alternative and widely used approach involves the reduction of a nitro group at the C-6 position to an amino group. This strategy is particularly useful as the nitro group can be introduced via nitration of the corresponding nicotinic acid derivative.

The reduction of an aromatic nitro group to an amine can be achieved using various reducing agents. A common method involves the use of a metal, such as iron or zinc, in the presence of an acid like trifluoroacetic acid. google.com This method is often high-yielding and avoids the formation of unwanted byproducts. google.com Other methods for reducing nitro groups without affecting other functional groups, such as esters, include the use of sodium borohydride (B1222165) in combination with BF₃·Et₂O or catalytic hydrogenation. researchgate.net

Esterification and Derivatization of the Carboxylate Moiety

The methyl ester group in this compound is typically introduced through esterification of the corresponding carboxylic acid.

Standard esterification procedures, such as reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride, are commonly employed. prepchem.comresearchgate.net For instance, 6-aminonicotinic acid can be esterified by treatment with thionyl chloride in anhydrous ethanol (B145695) to yield the ethyl ester. prepchem.com Similarly, 6-chloronicotinic acid can be converted to its methyl ester by refluxing with dimethyl carbonate and concentrated sulfuric acid. researchgate.net

The ester group can also be derivatized to other functional groups if required for a specific synthetic target. For example, various esters of 6-aminonicotinic acid have been synthesized as potential precursors for biologically active molecules. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves a holistic approach, considering all aspects of the chemical lifecycle, from starting materials to final product purification. Key areas of focus include the strategic selection of solvents and the maximization of reaction efficiency through concepts like atom economy.

Solvents are a major component of most chemical reactions, often accounting for the largest portion of non-product mass in a process. Traditional syntheses of related nicotinic acid derivatives have often employed solvents with significant environmental, health, and safety (EHS) concerns. For instance, the synthesis of the precursor 6-chloronicotinic acid has been documented using solvents like chlorobenzene (B131634) and dichloromethane (B109758). google.comprepchem.com Chlorobenzene is a persistent environmental pollutant, while dichloromethane is a suspected carcinogen. The use of such solvents necessitates costly and energy-intensive containment and disposal procedures.

Green chemistry encourages the replacement of these hazardous solvents with safer, more environmentally benign alternatives. The ideal green solvent should have a low EHS impact, be derived from renewable resources, be easily recycled, and have a low energy requirement for purification (e.g., distillation). In the synthesis of this compound and its precursors, optimization would involve screening for alternative solvents that maintain or improve reaction yield and purity while minimizing hazard.

Below is a comparative table of traditional solvents used in related syntheses versus greener alternatives.

Interactive Table: Solvent Properties Comparison

| Solvent | Boiling Point (°C) | Source | Key EHS Concerns | Potential Greener Alternative For |

|---|---|---|---|---|

| Dichloromethane | 39.6 | Petrochemical | Suspected carcinogen, volatile organic compound (VOC) | General extraction and reaction medium |

| Chlorobenzene | 131 | Petrochemical | Toxic, persistent environmental pollutant, VOC | High-temperature reaction medium |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (from levulinic acid) | Lower volatility than THF, less prone to peroxide formation | Dichloromethane, Tetrahydrofuran |

| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical | High boiling point, low water miscibility, stable to acids/bases | Dichloromethane, Diethyl Ether |

| Dimethyl Carbonate (DMC) | 90 | Petrochemical | Low toxicity, biodegradable; can also act as a methylating agent | Dichloromethane, Phosgene (as a reagent) |

| Ethanol | 78 | Renewable (fermentation) | Low toxicity, biodegradable | Methanol, other polar solvents |

The selection of an optimal green solvent is context-dependent, requiring experimental validation to ensure compatibility with the specific reaction conditions for producing this compound. For example, using dimethyl carbonate not only as a solvent but also as a methylating agent in the esterification of 6-amino-2-chloronicotinic acid could represent a highly efficient, greener pathway. researchgate.net

Reaction efficiency in green chemistry is evaluated not just by percentage yield, but also by atom economy. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org The goal is to design synthetic routes where the majority of atoms from the starting materials end up in the product, minimizing the generation of waste byproducts.

The formula for calculating atom economy is: Percent Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

Addition reactions, for example, have a 100% atom economy by definition, as all reactant atoms are incorporated into the single product. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. buecher.de

Let's analyze two plausible synthetic steps for the formation of this compound to illustrate this principle:

Route A: Esterification of 6-amino-2-chloronicotinic acid This route involves the reaction of the parent carboxylic acid with methanol, typically under acidic catalysis, to form the methyl ester and water. georganics.sk

C₆H₅ClN₂O₂ + CH₃OH → C₇H₇ClN₂O₂ + H₂O

Molecular Mass of Desired Product (C₇H₇ClN₂O₂): 186.60 g/mol

Total Molecular Mass of Reactants (C₆H₅ClN₂O₂ + CH₃OH): 172.57 g/mol + 32.04 g/mol = 204.61 g/mol

Atom Economy: (186.60 / 204.61) x 100 = 91.2%

Route B: Nucleophilic Aromatic Substitution (Amination) of Methyl 2,6-dichloronicotinate This route would involve reacting Methyl 2,6-dichloronicotinate with ammonia to selectively replace the chlorine atom at the 6-position.

C₇H₅Cl₂NO₂ + NH₃ → C₇H₇ClN₂O₂ + HCl

Molecular Mass of Desired Product (C₇H₇ClN₂O₂): 186.60 g/mol

Total Molecular Mass of Reactants (C₇H₅Cl₂NO₂ + NH₃): 206.01 g/mol + 17.03 g/mol = 223.04 g/mol

Atom Economy: (186.60 / 223.04) x 100 = 83.7%

Interactive Table: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Reaction Type | Desired Product | Byproduct(s) | Theoretical Atom Economy |

|---|---|---|---|---|

| Route A | Esterification | This compound | Water (H₂O) | 91.2% |

| Route B | Amination (SNAr) | this compound | Hydrogen Chloride (HCl) | 83.7% |

This analysis demonstrates that from a purely atom economy perspective, the esterification of 6-amino-2-chloronicotinic acid (Route A) is a more efficient pathway than the amination of Methyl 2,6-dichloronicotinate (Route B). The only byproduct in Route A is water, which is innocuous, whereas Route B produces hydrogen chloride, a corrosive byproduct that requires neutralization and disposal. Maximizing atom economy is a fundamental goal in designing advanced, sustainable synthetic strategies.

Elucidation of Reaction Mechanisms for Nucleophilic Displacements

The presence of a chlorine atom at the C-2 position, which is ortho to the ring nitrogen, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its synthetic utility.

The general mechanism proceeds via a two-step addition-elimination pathway. lumenlearning.comlibretexts.orgpressbooks.pub A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgpressbooks.pub The aromaticity of the pyridine ring is temporarily disrupted in this step. lumenlearning.com In the subsequent, typically faster step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored. lumenlearning.com

The rate-determining step in SNAr reactions is generally the initial attack of the nucleophile to form the high-energy Meisenheimer complex. stackexchange.comwikipedia.org The reaction rate is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles react faster.

Leaving Group Ability: For SNAr reactions, fluoride (B91410) is often the best leaving group, followed by chloride, which is a reversal of the trend seen in SN2 reactions. wikipedia.org This is because the rate is determined by the attack step, not the leaving group's departure.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Thermodynamically, the reaction is driven by the formation of a more stable product, where the bond between the carbon and the nucleophile is stronger than the original carbon-chlorine bond. The presence of electron-withdrawing groups, such as the ester at C-3 and the ring nitrogen, helps to stabilize the anionic Meisenheimer intermediate, making the reaction more favorable. wikipedia.orgresearchgate.net Studies on similar 2-chloropyridine systems show that substituents significantly influence reaction rates, with electron-withdrawing groups generally increasing reactivity. epfl.ch

Table 1: Plausible Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product | Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 6-amino-2-methoxynicotinate | Methanol, heat |

| Amine | Pyrrolidine | Methyl 6-amino-2-(pyrrolidin-1-yl)nicotinate | Heat, optional base |

| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl 6-amino-2-(phenylthio)nicotinate | DMF or other polar aprotic solvent |

| Cyanide | Sodium Cyanide (NaCN) | Methyl 6-amino-2-cyanonicotinate | DMSO, heat |

The pyridine nitrogen plays a crucial role in activating the ring for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comwikipedia.orgyoutube.com Its electron-withdrawing inductive effect makes the ring carbons more electrophilic. uoanbar.edu.iq More importantly, during the SNAr mechanism, the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the C-3 or C-5 positions. stackexchange.comyoutube.com This stabilization significantly lowers the activation energy for substitution at the C-2 position, making it the preferred site of reaction. stackexchange.comabertay.ac.uk

Reactivity Profiles of the Amino Group

The C-6 amino group is a nucleophilic center and can readily react with various electrophiles. Its reactivity can be modulated by the electronic effects of the pyridine ring.

The amino group can undergo a range of functionalization reactions, including acylation, sulfonylation, and alkylation. These reactions typically involve the attack of the nitrogen lone pair on an electrophilic center. For instance, acylation with an acid chloride or anhydride (B1165640) in the presence of a base yields the corresponding amide. Similarly, reaction with a sulfonyl chloride provides a sulfonamide. These transformations are fundamental in modifying the compound's properties for various applications. Protecting the amino group, for instance as a pivaloylamide, can direct other reactions like ortho-lithiation. acs.org

Table 2: Potential Electrophilic Functionalization Reactions of the Amino Group

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(6-chloro-5-(methoxycarbonyl)pyridin-2-yl)acetamide |

| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | N-(6-chloro-5-(methoxycarbonyl)pyridin-2-yl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Methyl 2-chloro-6-(methylamino)nicotinate |

| Formylation | Formic Acid | Methyl 2-chloro-6-formamidonicotinate |

The ortho-relationship between the C-6 amino group and the C-5 ester (after potential intramolecular rearrangement or reaction with an external reagent) or the pyridine nitrogen allows for participation in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyridopyrimidine ring system. The reaction of 2-aminopyridines with α-haloketones is a well-established method for synthesizing imidazo[1,2-a]pyridines, a common scaffold in medicinal chemistry. rsc.org This reactivity pattern highlights the potential of this compound as a precursor to more complex polycyclic structures.

Ester Group Transformations and Modifications

The methyl ester at the C-3 position is another key functional handle, susceptible to various transformations common to carboxylic acid esters.

The most common reaction is hydrolysis, which can be performed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-amino-2-chloronicotinic acid. libretexts.org Basic hydrolysis, often called saponification, is typically irreversible as it forms the carboxylate salt. libretexts.org The ester can also be converted into an amide by reacting with an amine (ammonolysis or amidation), a process that is often facilitated by heat or catalysis. guidechem.com Furthermore, the ester group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, (6-amino-2-chloropyridin-3-yl)methanol. Milder reagents like sodium borohydride may also effect this reduction, sometimes requiring additives or specific solvent systems.

Table 3: Common Transformations of the Methyl Ester Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH(aq), heat | Sodium 6-amino-2-chloronicotinate |

| Amidation | Ammonia (NH₃), heat | 6-Amino-2-chloronicotinamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O | (6-Amino-2-chloropyridin-3-yl)methanol |

Hydrolysis and Amidation Kinetics

The ester and chloro functionalities of this compound are primary sites for nucleophilic attack. Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under standard basic or acidic conditions. The kinetics of this process are influenced by factors such as pH, temperature, and the nature of the solvent.

Amidation of the ester group can be accomplished by direct reaction with an amine, often requiring elevated temperatures or catalytic activation. The presence of the amino group on the pyridine ring can influence the reactivity of the ester, potentially through electronic effects or by participating in intramolecular catalysis. More sophisticated methods for amide bond formation, such as those employing coupling agents or proceeding through an activated carboxylic acid intermediate (after hydrolysis), offer milder reaction conditions and broader substrate scope. For instance, the development of catalytic N-methyl amidation of carboxylic acids using cooperative catalysis highlights a modern approach to forming such bonds with high atom economy. nih.gov

Reductions to Alcohol and Aldehyde Derivatives

Reduction of the ester group in this compound can lead to the formation of the corresponding primary alcohol, 6-amino-2-chloro-3-(hydroxymethyl)pyridine, or the aldehyde, 6-amino-2-chloronicotinaldehyde. The choice of reducing agent is critical in determining the outcome of the reaction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the primary alcohol. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. libretexts.org

Selective reduction to the aldehyde is more challenging and typically requires a less reactive hydride reagent or specific reaction conditions. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for the partial reduction of esters to aldehydes. The general principle involves the formation of a stable tetrahedral intermediate that, upon workup, yields the aldehyde.

The table below summarizes common reducing agents and their expected products with this compound.

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | 6-amino-2-chloro-3-(hydroxymethyl)pyridine | A strong, non-selective reducing agent for esters and other carbonyl compounds. libretexts.org |

| Sodium borohydride (NaBH₄) | 6-amino-2-chloro-3-(hydroxymethyl)pyridine | Milder than LiAlH₄, but can reduce esters, though typically slower than aldehydes and ketones. libretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | 6-amino-2-chloronicotinaldehyde | Often used at low temperatures for the partial reduction of esters to aldehydes. |

Pyridine Ring Functionalization and Heterocyclic Transformations

The pyridine ring of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of new substituents and the construction of more complex heterocyclic systems.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The amino group in this compound can act as a directed metalation group (DMG), guiding the deprotonation to the adjacent C5 position. wikipedia.org This is typically achieved using strong bases like organolithium reagents (e.g., n-butyllithium or lithium diisopropylamide). wikipedia.orgresearchgate.net The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C5 position.

The efficiency and regioselectivity of DoM can be influenced by the nature of the amino group. Often, the primary amine is first protected with a suitable group, such as a pivaloyl group, to enhance its directing ability and prevent side reactions. researchgate.netacs.org Magnesiation using reagents like TMPMgCl·LiCl has also been shown to be effective for the ortho-functionalization of aminopyridines. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The chlorine atom at the C2 position of this compound serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond by reacting the 2-chloro position with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. lumenlearning.comlibretexts.orgorganic-chemistry.org This reaction is highly versatile for the synthesis of biaryl and other conjugated systems. researchgate.net The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. lumenlearning.comlibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling the 2-chloro position with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination. wikipedia.orgyoutube.com

The table below provides a general overview of these coupling reactions as applied to this compound.

| Reaction | Coupling Partner | Catalyst/Ligand System | Product |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃) | Methyl 6-amino-2-(aryl/heteroaryl)nicotinate |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands (e.g., BINAP, XPhos) | Methyl 6-amino-2-(amino)nicotinate |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com The presence of the amino group at the C6 position, being an activating group, and the ester and chloro groups, which are deactivating, will influence the regioselectivity of any potential SEAr.

The amino group strongly directs electrophiles to the ortho (C5) and para (C3) positions. However, the C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. However, the conditions required for these reactions are often harsh and may lead to side reactions or decomposition, especially considering the multiple functional groups present in this compound. For instance, nitration of pyridine itself is challenging and often requires forcing conditions, with the corresponding N-oxide sometimes being used to facilitate the reaction. wikipedia.orgrsc.org

Iv. Methyl 6 Amino 2 Chloronicotinate As a Precursor in Diverse Chemical Syntheses

Construction of Advanced Pharmaceutical Intermediates

In the realm of medicinal chemistry, the pyridine (B92270) scaffold is a well-established "privileged structure," frequently found in a multitude of biologically active compounds and approved drugs. Methyl 6-amino-2-chloronicotinate serves as an excellent starting point for the synthesis of advanced pharmaceutical intermediates, which are the building blocks for new therapeutic agents.

The term "drug-like scaffold" refers to a core molecular structure that is amenable to chemical modifications to generate a library of compounds for biological screening. This compound is an ideal precursor for creating such scaffolds due to its inherent structural features. The amino group can be acylated, alkylated, or used in cyclization reactions, while the chloro group is susceptible to nucleophilic substitution, and the ester can be hydrolyzed or converted to other functional groups.

The synthesis of diverse drug-like scaffolds often involves a series of chemical transformations. For instance, the amino group can react with various electrophiles to introduce a wide range of substituents. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, through reactions like the Buchwald-Hartwig amination or Ullmann condensation, to introduce further diversity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.

Table 1: Potential Reactions for the Synthesis of Drug-like Scaffolds from this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Chloro Group | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Pyridine |

| Chloro Group | Suzuki Coupling | Boronic acids, Palladium catalyst | Bipyridyl or Aryl-substituted Pyridine |

| Chloro Group | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted Pyridine |

| Methyl Ester | Hydrolysis | LiOH, NaOH, or KOH | Carboxylic Acid |

| Methyl Ester | Amidation | Amines, High temperature or coupling agents | Amide |

This table presents hypothetical reaction pathways based on the known reactivity of the functional groups present in this compound.

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in drug discovery. The pyridine ring of this compound is a key heterocyclic motif that can be elaborated into more complex, fused heterocyclic systems. These fused systems often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their monocyclic counterparts.

For example, the amino and ester functionalities can be utilized in intramolecular cyclization reactions to construct bicyclic systems such as pyrido[2,3-d]pyrimidines or pyrido[2,3-b]pyrazines. These scaffolds are present in a number of kinase inhibitors and other targeted therapies. The strategic placement of the chloro group allows for late-stage functionalization, enabling the introduction of various substituents to fine-tune the biological activity of the final compounds.

Research into related aminopyridine derivatives has shown their utility in the synthesis of potent inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy. georganics.sk The synthesis of these inhibitors often involves the coupling of the aminopyridine core with a zinc-binding group via a linker, a synthetic strategy for which this compound is well-suited.

Development of Agrochemical Active Ingredients

The need for new and effective agrochemicals to ensure food security is a constant driver of chemical research. Substituted pyridines, particularly picolinic acids and their derivatives, are a well-established class of herbicides. umn.edu this compound provides a valuable starting point for the synthesis of novel agrochemical active ingredients.

The structural features of this compound are conducive to the synthesis of compounds that can act as herbicides or pesticides. The 2-picolinic acid scaffold, which can be derived from the hydrolysis of the methyl ester in this molecule, is a key component of several commercial herbicides. These herbicides often function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target weeds. nih.gov

The synthesis of new herbicide candidates from this compound would typically involve modification of the amino and chloro substituents to explore new chemical space and identify compounds with improved efficacy, selectivity, and environmental profiles. For instance, the amino group can be derivatized to form various amides or ureas, while the chloro group can be replaced with different aryl or heteroaryl groups through cross-coupling reactions. These modifications can significantly impact the biological activity of the resulting molecules.

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemical lead compounds. These studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. The multiple functionalization points of this compound make it an excellent platform for conducting SAR studies.

For example, a library of compounds can be generated by varying the substituents at the 2- and 6-positions of the pyridine ring. The biological activity of these compounds can then be tested against a panel of weed species to determine which structural features are important for herbicidal activity. This information can then be used to design more potent and selective herbicides.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Study of Herbicides Derived from a 6-Aminopicolinic Acid Scaffold

| Position on Pyridine Ring | Substituent | Observed Herbicidal Activity | Interpretation |

| 2-Position (from original Chloro group) | Phenyl | Moderate | Aromatic group is tolerated. |

| 2-Position | 4-Fluorophenyl | High | Electron-withdrawing group on the phenyl ring increases activity. |

| 2-Position | 2-Methylphenyl | Low | Steric hindrance near the pyridine nitrogen may be detrimental. |

| 6-Position (from original Amino group) | Acetamido | Moderate | Small amide group is acceptable. |

| 6-Position | Benzamido | Low | Larger amide group may reduce binding to the target site. |

| 6-Position | Methylamino | High | Small alkylamino group enhances activity. |

This table is a hypothetical representation of an SAR study for herbicides based on the general knowledge of picolinate (B1231196) herbicides.

Generation of Novel Functional Materials

Beyond its applications in the life sciences, this compound has potential as a building block for the creation of novel functional materials. The pyridine ring, with its electron-deficient nature and ability to coordinate with metal ions, is a common component in materials with interesting electronic, optical, and magnetic properties.

The amino and chloro groups of this compound can be used to incorporate this molecule into larger polymeric structures or to attach it to surfaces. For example, the amino group could be used to initiate polymerization or to form covalent bonds with a substrate. The chloro group, through cross-coupling reactions, can be used to link multiple pyridine units together to form conjugated polymers. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as ligands for the synthesis of metal-organic frameworks (MOFs). While specific examples utilizing this compound in functional materials are not yet widely reported, the inherent properties of the molecule suggest a promising future in this field.

Synthesis of Pyridine-Based Polymers

There is no available research detailing the synthesis of pyridine-based polymers using this compound as the starting monomer. In theory, the bifunctional nature of this compound—possessing both an amino group and a halogen—lends itself to potential polycondensation or cross-coupling polymerization reactions. For instance, the amino group could react with a dicarboxylic acid or its derivative, while the chloro group could participate in various carbon-carbon or carbon-heteroatom bond-forming reactions, which are foundational to the synthesis of many conjugated polymers.

Hypothetically, polymerization could be achieved through mechanisms such as:

Suzuki or Stille cross-coupling: The chloro group could be coupled with a bifunctional organoboron or organotin compound.

Buchwald-Hartwig amination: The amino group could undergo coupling with a dihalide, or the chloro group with a diamine.

However, the absence of studies employing this compound in these polymerization schemes means that reaction conditions, catalyst systems, and the properties of the resulting polymers are unknown.

Materials for Optoelectronic Applications

Given the lack of synthesized polymers from this compound, there is no corresponding data on their potential use in optoelectronic applications. Pyridine-containing polymers, in general, are of interest for optoelectronics due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. dntb.gov.uadtic.mil These properties are crucial for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. dntb.gov.uaresearchgate.net

The incorporation of an amino group and a chlorine atom onto the pyridine ring of a monomer like this compound would be expected to influence the electronic properties of any resulting polymer. The amino group is typically an electron-donating group, which would affect the highest occupied molecular orbital (HOMO) energy level, while the chloro group is electron-withdrawing, influencing the lowest unoccupied molecular orbital (LUMO) level. The interplay of these substituents would ultimately determine the band gap and other photophysical properties of the polymer.

Without experimental data, any discussion of the performance of materials derived from this compound in optoelectronic devices is purely theoretical. Research would be needed to synthesize the polymers and then characterize their photoluminescence, charge mobility, and device performance.

V. Advanced Spectroscopic and Structural Characterization of Methyl 6 Amino 2 Chloronicotinate and Its Derivatives

High-Resolution NMR Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts for Methyl 6-amino-2-chloronicotinate would be achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting). The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the proton network within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. uni.lubldpharm.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). uni.lubldpharm.comresearchgate.net It is invaluable for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton by connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. uni.lu This information is critical for determining the conformation and stereochemistry of the molecule.

A hypothetical data table for the expected NMR assignments is presented below. The exact chemical shifts would need to be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| H-4 | Value | C-4 | H-5 | C-2, C-3, C-5, C-6 |

| H-5 | Value | C-5 | H-4 | C-3, C-4, C-6, C=O |

| -NH₂ | Value | - | - | C-5, C-6 |

| -OCH₃ | Value | -OCH₃ | - | C=O |

| C-2 | - | Value | - | - |

| C-3 | - | Value | - | - |

| C-6 | - | Value | - | - |

| C=O | - | Value | - | - |

Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its precise mass, which can be used to confirm its molecular formula (C₇H₇ClN₂O₂).

The fragmentation pattern, typically obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would provide valuable clues about the molecule's structure. Characteristic fragmentation pathways for related nicotinic acid derivatives often involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group as carbon dioxide (-CO₂), and cleavage of the pyridine ring. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | 186/188 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M - OCH₃]⁺ | 155/157 | Loss of the methoxy radical |

| [M - COOCH₃]⁺ | 127/129 | Loss of the methyl carboxylate radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

For this compound, key vibrational modes would include:

N-H stretching: From the amino group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: From the aromatic ring and the methyl group, usually found between 2800-3100 cm⁻¹.

C=O stretching: A strong absorption from the ester carbonyl group, expected in the range of 1700-1730 cm⁻¹.

C=C and C=N stretching: From the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

C-O stretching: From the ester linkage.

C-Cl stretching: Typically observed in the lower frequency region of the spectrum.

The positions and intensities of these bands can also provide subtle insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| C-H Stretch (Aromatic/Alkyl) | 2800-3100 |

| C=O Stretch (Ester) | 1700-1730 |

| C=C/C=N Stretch (Pyridine) | 1400-1600 |

| C-Cl Stretch | 600-800 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

X-ray crystallography can unambiguously identify the dominant tautomeric form of the molecule in the crystalline state. For a molecule with an amino group on a pyridine ring, there is the potential for tautomerism. Furthermore, the compound may exhibit polymorphism, where it can crystallize in different solid-state forms with distinct molecular packing and physical properties. X-ray diffraction is the primary tool for identifying and characterizing these different polymorphs.

A detailed crystallographic study would reveal the nature and geometry of intermolecular interactions that govern the crystal packing. For this compound, this would likely involve:

Hydrogen Bonding: The amino group and the ester carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. The nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor. These interactions would create specific networks in the crystal lattice. For instance, crystallographic data for the related compound Methyl 6-chloronicotinate reveals weak C—H···O and C—H···N hydrogen bonds. nih.gov

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The centroid-centroid distance between stacked rings is a key parameter in quantifying this interaction. In Methyl 6-chloronicotinate, π-π stacking interactions have been observed with a centroid-centroid distance of 3.8721 Å. nih.govresearchgate.net

| Interaction Type | Potential Atoms Involved | Significance |

| Hydrogen Bonding | N-H···O=C, N-H···N(pyridine) | Dictates crystal packing, influences solubility |

| π-π Stacking | Pyridine rings | Contributes to crystal stability |

Vi. Computational and Theoretical Studies on Methyl 6 Amino 2 Chloronicotinate

Quantum Chemical Calculations for Electronic and Geometric Structure

No specific studies detailing the full geometry optimization or electronic properties of Methyl 6-amino-2-chloronicotinate using quantum chemical calculations were found.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

While Density Functional Theory (DFT) is a standard method for such investigations, published research applying it to this compound is absent. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry (bond lengths and angles) and electronic characteristics. researchgate.netscielo.org.mx For related molecules, these calculations provide insights into the planarity and substituent effects on the pyridine (B92270) ring structure. researchgate.netnih.gov However, without specific calculations, a data table of bond lengths and angles for the title compound cannot be generated.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity, involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. youtube.comyoutube.com The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net For similar compounds, the HOMO is often localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring and the ester group. researchgate.netresearchgate.net Specific HOMO-LUMO energy values and energy gap data for this compound are not available.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways or the analysis of transition states involving this compound. Such studies are vital for understanding reaction mechanisms, kinetics, and thermodynamics, often employing DFT methods to locate transition state structures and calculate activation energies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netbhu.ac.in The MEP map illustrates the charge distribution, where negative potential regions (typically colored red) indicate sites prone to electrophilic attack, and positive regions (blue) suggest sites for nucleophilic attack. scienceopen.comnih.gov For molecules with amino and chloro substituents on a pyridine ring, the negative potential is expected to be concentrated around the nitrogen atom of the ring and the oxygen atoms of the ester group, while the amino group's hydrogens would exhibit positive potential. However, a specific MEP map and its analysis for this compound have not been published.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are frequently used to predict spectroscopic data like vibrational frequencies (FT-IR, Raman) and NMR chemical shifts. scielo.org.mxresearchgate.net These theoretical spectra are then compared with experimental data to confirm molecular structures. While experimental data for related compounds exists, a computational prediction of the spectra for this compound is not found in the literature.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Derived Compounds

QSAR and molecular docking are essential computational tools in drug discovery to predict the biological activity of compounds and to study their interactions with protein targets. researchgate.netscielo.org.mx These studies are performed on compounds derived from a lead structure. Given the lack of foundational research on this compound itself, it is unsurprising that QSAR and molecular docking studies of its derivatives are also absent from the scientific literature. Studies on related structures have shown potential interactions with various protein receptors, but these findings are not directly transferable. researchgate.net

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a computational technique used to predict and analyze the binding of a small molecule (a ligand) to a protein target. This is crucial for understanding the mechanism of action of a potential drug or agrochemical. The process typically involves molecular docking simulations, where the ligand is placed into the binding site of a protein to identify the most likely binding pose and to estimate the binding affinity.

For derivatives of this compound, this profiling would be key to identifying potential biological targets. For instance, in drug discovery, docking studies could explore interactions with enzymes or receptors implicated in a particular disease. In the agrochemical sector, the targets might be enzymes essential for the survival of a pest or weed.

The types of interactions that are typically analyzed include:

Hydrogen Bonds: The amino group and the ester moiety of this compound are capable of forming hydrogen bonds, which are critical for specific recognition by a protein.

Hydrophobic Interactions: The pyridine ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine ring can participate in pi-stacking with aromatic amino acid residues or pi-cation interactions with positively charged residues.

Halogen Bonds: The chlorine atom on the pyridine ring can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

While specific data tables for this compound are not available, a hypothetical interaction profile for a derivative could be generated using tools like PLIP (Protein-Ligand Interaction Profiler). Such a table would typically list the interacting protein residues, the type of interaction, and the distance.

Hypothetical Ligand-Protein Interaction Data

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP120 | Hydrogen Bond | 2.8 |

| TYR85 | Pi-Stacking | 4.5 |

| LEU78 | Hydrophobic | 3.9 |

| ARG150 | Pi-Cation | 4.2 |

| THR122 | Halogen Bond | 3.1 |

This table is a hypothetical representation and is not based on experimental data for this compound.

ADMET Prediction for Pharmaceutical and Agrochemical Derivatives

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational step in the evaluation of a compound's potential. These in silico models use the chemical structure of a molecule to predict its pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the development process.

For pharmaceutical derivatives of this compound, favorable ADMET properties are essential for a compound to be a viable drug candidate. For agrochemical derivatives, properties such as environmental persistence and toxicity to non-target organisms are of primary concern.

Commonly predicted ADMET properties include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and skin permeability.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Prediction of potential for mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects.

Various software and web servers, such as SwissADME, admetSAR, and pkCSM, are used for these predictions. While specific ADMET predictions for this compound are not published, we can look at general predictions for similar pyridine derivatives to understand the likely profile. For example, studies on other pyridine-based compounds often investigate their adherence to rules like Lipinski's Rule of Five, which helps to predict drug-likeness.

Illustrative ADMET Prediction Data for a Hypothetical Derivative

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| PPB | >90% | High binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared by other routes. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |

| Hepatotoxicity | Low | Low risk of liver damage. |

This table presents illustrative data for a hypothetical derivative and is not based on specific experimental results for this compound.

Q & A

Q. What are the recommended safety protocols for handling Methyl 6-amino-2-chloronicotinate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure or OV/AG/P99 cartridges for higher concentrations) .

- Ventilation: Ensure fume hoods or local exhaust systems are operational to limit inhalation risks. Work upwind during spill scenarios .

- Spill Management: Collect spilled material using inert absorbents (e.g., sand) and store in sealed containers. Avoid flushing into drains; instead, dispose via hazardous waste protocols .

- Emergency Measures: For skin/eye contact, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention if symptoms persist .

Q. How can researchers optimize the synthesis of this compound to ensure high purity?

Methodological Answer:

- Reaction Monitoring: Use thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane, 3:7) to track reaction progress.

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

- Characterization: Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). For novel derivatives, provide full spectral data and elemental analysis .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Monitor for [M+H] ions in positive ionization mode.

- Gas Chromatography (GC-MS): Derivatize the compound (e.g., silylation) to enhance volatility. Compare retention times and fragmentation patterns with certified standards .

- Calibration: Prepare standard curves using certified reference materials (e.g., Kanto Reagents’ >97.0% purity grade) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct TGA under nitrogen/air to identify decomposition temperatures. Correlate mass loss with evolved gas analysis (EGA) via FTIR or GC-MS to detect toxic byproducts (e.g., HCl, CO) .

- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy () and pre-exponential factor () under varying heating rates. Replicate conditions from conflicting studies to isolate variables (e.g., humidity, impurities) .

- Data Validation: Cross-reference results with peer-reviewed datasets (e.g., EFSA or IARC reports) and disclose all experimental parameters (e.g., heating rate, sample mass) to ensure reproducibility .

Q. What strategies can mitigate side reactions during the functionalization of this compound?

Methodological Answer:

- Protecting Groups: Temporarily block the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks during chlorination or esterification .

- Solvent Optimization: Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to minimize hydrolysis. Add molecular sieves to scavenge moisture .

- Catalytic Control: Employ palladium/copper catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor reaction progress via in-situ Raman spectroscopy to detect intermediates .

Q. How can researchers assess the environmental persistence of this compound and its degradation products?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-MS and compare with known metabolites (e.g., 6-chloronicotinic acid) .

- Photolysis Experiments: Expose aqueous solutions to UV light (λ = 254 nm) in a photoreactor. Identify photoproducts using high-resolution orbitrap MS and quantify half-lives .

- Ecotoxicity Screening: Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to evaluate impacts. Compare results with structurally analogous compounds (e.g., imidacloprid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.